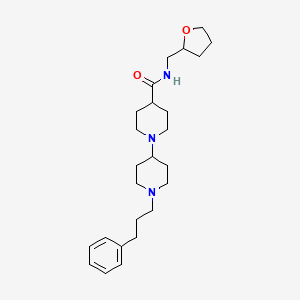![molecular formula C13H13N3O3 B6075603 3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide, also known as MI-CB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MI-CB is a small molecule that has been designed to selectively inhibit the activity of a specific protein called Cdc34, which is involved in the regulation of cell division.
Aplicaciones Científicas De Investigación
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide has several potential applications in scientific research. It can be used to study the role of Cdc34 in cell division and its implications in cancer. Cdc34 is an E2 ubiquitin-conjugating enzyme that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins. Inhibition of Cdc34 activity can lead to the accumulation of specific proteins, which can have different effects on cell division and proliferation. This compound can also be used to study the effects of Cdc34 inhibition on other cellular processes, such as DNA damage response and autophagy.
Mecanismo De Acción
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide selectively inhibits the activity of Cdc34 by binding to a specific site on the protein. This binding prevents the formation of a complex between Cdc34 and its target protein, which is required for the transfer of ubiquitin to the target protein. As a result, the target protein is not degraded, leading to its accumulation and potential effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on Cdc34 activity in vitro and in vivo. Inhibition of Cdc34 activity can lead to the accumulation of specific proteins, which can have different effects on cellular processes. For example, inhibition of Cdc34 activity has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as an anti-cancer agent. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. This compound is also selective for Cdc34, which minimizes off-target effects. However, this compound has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. This compound is also relatively new, and its effects on cellular processes and tissues are not well understood, which requires further investigation.
Direcciones Futuras
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide has several potential future directions for research. One direction is to investigate its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent. Another direction is to investigate its effects on other cellular processes, such as DNA damage response and autophagy. This compound may have potential as a tool to study these processes and their implications in disease. Finally, the development of this compound analogs with improved solubility and potency may lead to the discovery of more potent and selective Cdc34 inhibitors.
Métodos De Síntesis
3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates that are subsequently coupled to form the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Propiedades
IUPAC Name |
3-methyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-4-3-5-10(6-8)12(17)15-13(18)14-11-7-9(2)19-16-11/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRQKDDKMADEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
